Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone ring, and an ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, thiazolidine derivatives, and various ester derivatives depending on the specific nucleophile used .
Scientific Research Applications
Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2,3-dione have similar furan ring structures and are used in various chemical and pharmaceutical applications.
Uniqueness
Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate is unique due to its combination of furan, thiazolidinone, and ester functional groups, which confer a diverse range of chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H18N2O5S2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H18N2O5S2/c1-2-25-18(24)13-7-3-4-8-14(13)20-16(22)10-15-17(23)21(19(27)28-15)11-12-6-5-9-26-12/h3-9,15H,2,10-11H2,1H3,(H,20,22) |
InChI Key |
KVIHQJJKGDHXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)N(C(=S)S2)CC3=CC=CO3 |
Origin of Product |
United States |
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